8-methyl-N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
8-methyl-N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxepine ring system, a carboxamide group, and a methylcarbamoyl phenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxepine Ring: This step involves the cyclization of a suitable precursor to form the benzodioxepine ring system.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Attachment of the Methylcarbamoyl Phenyl Substituent:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
8-methyl-N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methyl-N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-methyl-N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: This compound is unique due to its specific structure and functional groups.
Other Benzodioxepine Derivatives: Compounds with similar ring systems but different substituents.
Carboxamide Derivatives: Compounds with similar carboxamide groups but different ring systems.
Uniqueness
The uniqueness of This compound lies in its combination of a benzodioxepine ring system with a carboxamide group and a methylcarbamoyl phenyl substituent. This specific structure imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-methyl-N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-12-10-16-17(25-9-5-8-24-16)11-14(12)19(23)21-15-7-4-3-6-13(15)18(22)20-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
CCBUNUSZGSVHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)NC3=CC=CC=C3C(=O)NC)OCCCO2 |
Origin of Product |
United States |
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